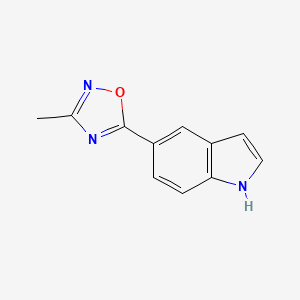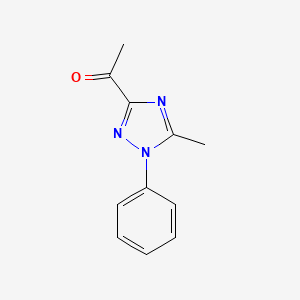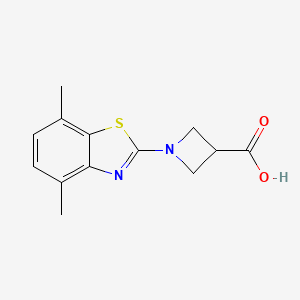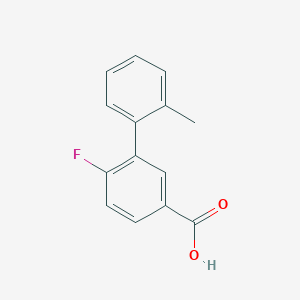![molecular formula C13H9ClIN3O2S B1463790 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 479633-70-0](/img/structure/B1463790.png)
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C13H9ClIN3O2S and a molecular weight of 433.66 . It is used as a reagent in the synthesis of (+)-tofacitinib, a selective Janus kinase 3 inhibitor (JAK3) and an immunosuppressant drug . It is also used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
The synthesis of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. One method involves the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . Another method involves dissolving formamidine salt and alkali with 50-60% of total alkali mass in a solvent B, dropwise adding the compound of the formula IV obtained in the step (1) at 0-50 ℃, and reacting for 2-8 hours at 0-50 ℃ after dropwise adding is finished for 1-3 hours .Molecular Structure Analysis
The IUPAC name of this compound is 4-chloro-6-iodo-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine . The InChI code is 1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3 .Chemical Reactions Analysis
The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied, culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C .科学的研究の応用
Synthesis of JAK Inhibitors
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: serves as a key building block in the synthesis of Janus kinase (JAK) inhibitors . These inhibitors play a crucial role in the JAK-STAT signaling pathway, which is essential for cell division, survival, and immune responses. Disruption in this pathway can lead to diseases like cancer and autoimmune disorders. The compound’s utility in synthesizing JAK inhibitors underscores its importance in developing treatments for these conditions.
Pharmaceutical Research
The compound is used in the synthesis of (+)-tofacitinib , a selective JAK3 inhibitor and an immunosuppressant drug . Tofacitinib is used to treat conditions such as rheumatoid arthritis and psoriasis, highlighting the compound’s role in the development of new therapeutic agents.
Synthetic Chemistry
In synthetic chemistry, the compound is valued for its practicality as a building block in constructing complex molecules. Its role in the improved synthesis of pyrrolo[2,3-d]pyrimidine derivatives demonstrates its versatility and importance in chemical synthesis .
作用機序
Target of Action
The primary target of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is the Janus kinase 3 (JAK3) enzyme . JAK3 is a critical component of the immune response, playing a key role in the signaling pathways of various cytokines and growth factors .
Mode of Action
4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine acts as a selective inhibitor of JAK3 . It binds to the active site of the enzyme, preventing it from phosphorylating and activating downstream signaling proteins . This inhibition disrupts the normal signaling pathways, leading to changes in cellular responses .
Biochemical Pathways
The inhibition of JAK3 by 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine affects several biochemical pathways. Most notably, it impacts the JAK-STAT signaling pathway, which is involved in immune cell activation and proliferation . By inhibiting JAK3, the compound disrupts this pathway, leading to a reduction in immune responses .
Pharmacokinetics
Factors such as solubility, stability, and metabolic stability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine’s action primarily involve the modulation of immune responses. By inhibiting JAK3, the compound reduces the activation and proliferation of immune cells . This can lead to a decrease in inflammation and other immune responses, making the compound potentially useful in the treatment of conditions such as autoimmune diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances, such as proteins or other drugs, can influence the compound’s efficacy by altering its absorption or metabolism .
Safety and Hazards
The safety data sheet indicates that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting .
将来の方向性
特性
IUPAC Name |
4-chloro-6-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-11(15)6-10-12(14)16-7-17-13(10)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNWHEZFQFFNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClIN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680577 | |
| Record name | 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479633-70-0 | |
| Record name | 4-Chloro-6-iodo-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)




![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)


![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)

![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)

